4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

Catalog No.
S12432168
CAS No.
M.F
C16H12N2O4S2
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-...

Product Name

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

IUPAC Name

(5E)-3-ethyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C16H12N2O4S2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C16H12N2O4S2/c1-2-17-15(19)14(24-16(17)23)9-10-7-8-13(22-10)11-5-3-4-6-12(11)18(20)21/h3-9H,2H2,1H3/b14-9+

InChI Key

BWAWMJRGHPMBSJ-NTEUORMPSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S

4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structure that includes a thiazolidine ring fused with a furan moiety. The molecular formula of this compound is C16H12N2O4S2C_{16}H_{12}N_{2}O_{4}S_{2}, and it has a molecular weight of approximately 360.4 g/mol. This compound features a thioxo group at the second position and an ethyl group at the third position of the thiazolidinone ring, contributing to its distinctive chemical properties and potential biological activities.

The reactivity of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is influenced by the presence of both thiazolidinone and thioxo functionalities. Key reactions include:

  • Cycloaddition Reactions: The double bond in the arylidene moiety allows for cycloaddition reactions with suitable dienophiles, leading to spiroheterocyclic systems.
  • Nucleophilic Additions: The electrophilic nature of the arylidene double bond enables nucleophilic additions, facilitating the introduction of various substituents.
  • Condensation Reactions: The reactive methylene group adjacent to the thiazolidinone ring allows for condensation reactions with aldehydes, forming new carbon-carbon bonds and increasing molecular complexity .

4-Thiazolidinone derivatives have been explored for various biological activities, including:

  • Antimicrobial Activity: These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic development.
  • Anticancer Properties: Some derivatives have shown cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents.
  • Anti-inflammatory Effects: Certain derivatives exhibit significant anti-inflammatory activity, suggesting their utility in treating inflammatory conditions .

The synthesis of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- typically involves several key steps:

  • Formation of the Thiazolidinone Core: This often involves the reaction of a thioamide with an α-halo carbonyl compound under basic conditions to create the thiazolidinone ring.
  • Introduction of Substituents: Various aromatic aldehydes are used in condensation reactions to introduce the arylidene moiety.
  • Multi-step Processes: Some syntheses utilize sequential reactions to form substituted thiazolidinone rings followed by further modifications to introduce desired substituents .

The applications of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- are diverse:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it is being investigated for potential therapeutic applications.
  • Analytical Chemistry: Certain derivatives show promise as chelating agents for detecting and removing heavy metal ions like mercury.

Interaction studies indicate that 4-Thiazolidinone derivatives can interact with various biological targets. For instance, some compounds within this class have been shown to inhibit specific enzymes by binding to their active sites. A notable example includes inhibition of diacylglycerol kinase alpha through competitive binding .

Several compounds share structural similarities with 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesBiological Activity
4-Thiazolidinone, 3-ethyl-5-(phenylaminomethylene)-2-thioxoThiazolidine core with phenylamineAntimicrobial
4-Thiazolidinone, 5-[[(5-(2-methoxy-4-nitrophenyl)-2-furanyl]methylene]-3-methyl-2-thioxoSimilar furan structure; methyl substitutionAntitumor
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)Chlorinated phenyl group; furan interactionAnti-inflammatory

These compounds illustrate variations in substituents that can significantly affect their biological profiles and therapeutic potentials. The uniqueness of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo lies in its specific combination of functional groups which may confer distinct biological activities and chemical reactivity compared to its analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Exact Mass

360.02384922 g/mol

Monoisotopic Mass

360.02384922 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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